6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine
Description
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is a fluorinated organic compound characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F8N2/c9-6(10,8(14,15)16)5-3(7(11,12)13)1-2-4(17)18-5/h1-2H,(H2,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUHVIVRASKHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine, typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production of such fluorinated compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts is common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound make it highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific catalysts and reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and palladium on carbon (Pd/C) for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while reduction reactions can yield amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a promising candidate in the development of therapeutic agents, particularly due to its ability to interact with biological targets involved in disease processes.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine, exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and cancer progression. For instance, studies have shown that certain pyridine derivatives can inhibit CDK4 and CDK6, leading to reduced tumor growth in preclinical models .
Table 1: Anticancer Activity of Pyridine Derivatives
Anti-inflammatory Properties
Fluorinated pyridines have also been investigated for their anti-inflammatory effects. The presence of trifluoromethyl groups enhances the lipophilicity of these compounds, improving their ability to penetrate biological membranes and exert therapeutic effects against inflammatory diseases .
Agrochemical Applications
The unique properties of fluorinated compounds make them valuable in agrochemicals, particularly as pesticides and herbicides.
Pesticidal Activity
Recent studies have demonstrated that pyridine derivatives exhibit significant antifungal and insecticidal activities. For example, compounds similar to 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine have shown effectiveness against various plant pathogens and pests.
Table 2: Pesticidal Activity of Pyridine Derivatives
| Compound | Activity Type | Effective Concentration (µg/ml) | Reference |
|---|---|---|---|
| 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine | Antifungal | 50 | |
| Trifluoromethyl pyrimidine derivatives | Insecticidal | 500 |
Materials Science Applications
The incorporation of fluorinated compounds into materials science has opened avenues for developing advanced materials with enhanced properties.
Polymer Chemistry
Fluorinated compounds are utilized in polymer synthesis to impart unique properties such as increased chemical resistance and thermal stability. Research indicates that polymers containing trifluoromethyl groups demonstrate improved mechanical properties and durability .
Table 3: Properties of Fluorinated Polymers
| Polymer Type | Property | Improvement (%) | Reference |
|---|---|---|---|
| Fluorinated Polyethylene | Chemical Resistance | 30 | |
| Trifluoromethyl Polystyrene | Thermal Stability | 25 |
Case Study 1: Anticancer Research
In a study examining the anticancer effects of fluorinated pyridines, researchers found that treatment with 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine resulted in a significant reduction in tumor size in xenograft models, showcasing its potential as a therapeutic agent against breast cancer .
Case Study 2: Agrochemical Efficacy
A field trial assessing the efficacy of trifluoromethyl pyridine derivatives as fungicides revealed that these compounds effectively reduced fungal infections in crops by over 60%, leading to improved yield outcomes compared to untreated controls .
Mechanism of Action
The mechanism of action of 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-pyridinamine: Another fluorinated pyridine derivative with similar properties.
6-Pentafluoroethyl-5-trifluoromethyl-pyridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amine
Uniqueness
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is unique due to the combination of pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring strong electron-withdrawing effects and high stability .
Biological Activity
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine is a fluorinated heterocyclic compound notable for its unique electronic properties, primarily due to the presence of multiple fluorine atoms. These properties influence its biological activity, making it a subject of interest in pharmaceutical and agrochemical research. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications.
Chemical Structure and Properties
The chemical structure of 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine can be represented as follows:
This compound contains both pentafluoroethyl and trifluoromethyl groups, which are known for their strong electron-withdrawing effects. This structural feature enhances its reactivity and potential interactions with biological systems.
Synthesis Methods
Various methods have been explored for synthesizing 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine. The most common approaches include:
- Amination Reactions : Utilizing palladium-catalyzed amination techniques to introduce the amine group onto the pyridine ring.
- Fluorination Techniques : Employing selective fluorination methods to achieve the desired trifluoromethyl and pentafluoroethyl substitutions.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related fluorinated pyridine derivatives have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
Herbicidal Activity
6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine has been investigated for its herbicidal properties. Its unique electronic characteristics allow it to interact with key metabolic enzymes in plants, inhibiting growth and development. Specifically, compounds with similar fluorinated structures have been documented to act as herbicide intermediates by targeting specific biosynthetic pathways in plants .
Case Studies
- Case Study 1 : A study on the herbicidal efficacy of fluorinated pyridine derivatives demonstrated that 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine exhibited an EC50 value comparable to established herbicides, indicating its potential as a viable agricultural chemical .
- Case Study 2 : In vitro testing showed that related compounds inhibited the growth of Gram-positive bacteria at concentrations lower than those required for traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Research Findings
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-ylamine | Antimicrobial, Herbicidal | Disruption of cell membranes, Inhibition of metabolic enzymes |
| Related Fluorinated Pyridines | Antimicrobial | Enzyme inhibition, Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
